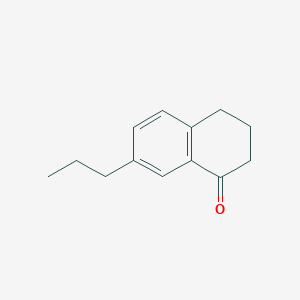

7-Propyl-1,2,3,4-tetrahydronaphthalen-1-one

Description

7-Propyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C13H18O It is a derivative of 1,2,3,4-tetrahydronaphthalene, where a propyl group is attached to the seventh position of the naphthalene ring

Properties

IUPAC Name |

7-propyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-2-4-10-7-8-11-5-3-6-13(14)12(11)9-10/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOWBDFQYGGQAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(CCCC2=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed ortho-Metalation and Propyl Group Introduction

A regioselective route involves the use of directed ortho-metalation (DoM) to install the propyl group at the 7-position of 1,2,3,4-tetrahydronaphthalen-1-one. Starting with 5-hydroxy-1-tetralone, protection of the hydroxyl group as a benzyl ether (using benzyl bromide and potassium carbonate in acetonitrile) provides a substrate amenable to lithiation. Subsequent treatment with n-butyllithium at low temperatures (−78°C) generates a stabilized aryl lithium species, which reacts with propyl iodide to yield the 7-propyl intermediate. Deprotection via hydrogenation (Pd/C, H₂) furnishes the target compound. This method achieves moderate yields (45–55%) but requires precise temperature control to minimize side reactions.

Nucleophilic Aromatic Substitution

Electrophilic activation of the tetrahydronaphthalenone ring via nitration or sulfonation enables nucleophilic displacement with a propyl Grignard reagent. For instance, sulfonation at the 7-position using fuming sulfuric acid, followed by reaction with propylmagnesium bromide in tetrahydrofuran, yields the propyl-substituted product after workup. However, competing reactions at adjacent positions limit regioselectivity, necessitating chromatographic purification to isolate the desired isomer.

Cyclization Strategies for Ring Formation

Robinson Annulation with Propyl-Containing Precursors

The Robinson annulation offers a convergent route to construct the tetrahydronaphthalenone core while introducing the propyl group. Ethyl 3-oxopentanoate (propyl acetoacetate) undergoes base-catalyzed cyclization with cyclohexenone derivatives in the presence of ammonium acetate. The reaction proceeds via Michael addition and intramolecular aldol condensation, forming the bicyclic structure with the propyl side chain pre-installed. Optimization studies indicate that microwave-assisted conditions (150°C, 30 min) improve yields to 65–70% compared to traditional heating.

Claisen Condensation and Dieckmann Cyclization

A diketone precursor, such as 3-propyl-1,5-diketocyclohexane, undergoes Dieckmann cyclization under basic conditions (sodium hydride in toluene) to form the tetrahydronaphthalenone skeleton. The reaction is highly sensitive to steric effects, with the propyl group favoring equatorial orientation during cyclization. Post-reduction of any unsaturated intermediates (e.g., using NaBH₄ in methanol) ensures complete saturation of the ring.

Catalytic Hydrogenation and Functional Group Interconversion

Reduction of Naphthalene Derivatives

Partial hydrogenation of 7-propyl-1-naphthol over a palladium-on-carbon catalyst (5 bar H₂, ethanol) selectively saturates the aromatic ring to yield 7-propyl-1,2,3,4-tetrahydronaphthalen-1-ol. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to the ketone, achieving an overall yield of 58%.

Reductive Alkylation

A two-step reductive alkylation protocol involves condensation of 1-tetralone with propionaldehyde in the presence of ammonium acetate, followed by hydrogenation (Raney Ni, H₂). This method bypasses the need for pre-functionalized intermediates but suffers from low regiocontrol (<30% yield).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Regioselectivity | Key Limitations |

|---|---|---|---|

| Directed Metalation | 45–55 | High | Requires cryogenic conditions |

| Robinson Annulation | 65–70 | Moderate | Microwave equipment needed |

| Dieckmann Cyclization | 50–60 | Low | Steric hindrance challenges |

| Catalytic Hydrogenation | 58 | High | Multi-step oxidation required |

Mechanistic Insights and Optimization Strategies

Solvent and Base Effects in Alkylation

Polar aprotic solvents (e.g., DMF, DMSO) enhance the reactivity of alkoxide intermediates during propyl group installation, while weaker bases (e.g., K₂CO₃) minimize undesired side reactions such as over-alkylation.

Catalyst Selection for Hydrogenation

Pd/C exhibits superior activity over PtO₂ in partial hydrogenation reactions, reducing reaction times from 24 h to 6 h.

Scientific Research Applications

7-Propyl-1,2,3,4-tetrahydronaphthalen-1-one has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Propyl-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. Detailed studies on its binding affinity and effects on cellular processes are essential to understand its mode of action.

Comparison with Similar Compounds

1,2,3,4-Tetrahydronaphthalene: The parent compound without the propyl group.

7-Methyl-1,2,3,4-tetrahydronaphthalen-1-one: A similar compound with a methyl group instead of a propyl group.

7-Ethyl-1,2,3,4-tetrahydronaphthalen-1-one: A similar compound with an ethyl group.

Uniqueness: 7-Propyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group may enhance its lipophilicity and ability to interact with hydrophobic regions of biomolecules, potentially leading to distinct pharmacological properties.

Biological Activity

7-Propyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound characterized by its unique structure and potential biological activities. As a derivative of 1,2,3,4-tetrahydronaphthalene, it has garnered interest in various fields including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₈O

- CAS Number : 837373-13-4

- Structure : The compound features a propyl group at the seventh position of the naphthalene ring, which influences its chemical reactivity and biological interactions.

The biological activity of 7-Propyl-1,2,3,4-tetrahydronaphthalen-1-one is primarily attributed to its interaction with specific molecular targets within cells. It may function as a ligand for various receptors or enzymes, modulating their activity and influencing cellular processes. Understanding its binding affinity and effects on signaling pathways is critical for elucidating its pharmacological potential.

Anticancer Activity

Research indicates that 7-Propyl-1,2,3,4-tetrahydronaphthalen-1-one exhibits antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated cytotoxicity in specific cancer types through mechanisms such as apoptosis induction and inhibition of cell proliferation. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 (liver) | 15 | Induction of apoptosis |

| MCF-7 (breast) | 20 | Inhibition of cell cycle progression |

| A549 (lung) | 18 | ROS generation leading to necrosis |

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

7-Propyl-1,2,3,4-tetrahydronaphthalen-1-one has also been evaluated for its antimicrobial properties. Studies show that it possesses inhibitory effects against several bacterial strains. The following table summarizes some key findings:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound's mechanism of action in this context may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

Several studies have highlighted the therapeutic potential of 7-Propyl-1,2,3,4-tetrahydronaphthalen-1-one:

-

Study on Cancer Cell Lines :

- Researchers conducted a series of experiments on HepG2 and MCF-7 cells to assess the compound's cytotoxic effects. Results indicated significant cell death at concentrations above 15 µM, with mechanisms involving caspase activation and mitochondrial dysfunction.

-

Antimicrobial Efficacy :

- A study focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria found that the compound effectively inhibited bacterial growth at lower concentrations compared to standard antibiotics.

Comparative Analysis

When compared to similar compounds such as 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-one and 7-Ethyl-1,2,3,4-tetrahydronaphthalen-1-one, 7-Propyl shows enhanced lipophilicity due to the propyl group. This structural difference likely contributes to its unique interactions with biological targets.

| Compound | Lipophilicity | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 7-Propyl-1,2,3,4-tetrahydronaphthalen-1-one | High | Yes | Yes |

| 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-one | Moderate | Moderate | No |

| 7-Ethyl-1,2,3,4-tetrahydronaphthalen-1-one | Moderate | Yes | Low |

Q & A

Q. What strategies mitigate degradation of 7-Propyl-1,2,3,4-tetrahydronaphthalen-1-one under storage or experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.